2-Phthalimidopropionic acid

Description

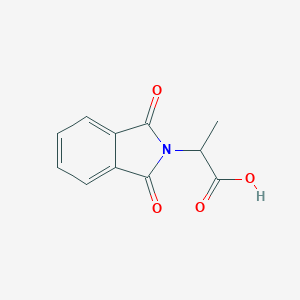

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWUITKBAWTEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880899 | |

| Record name | 2-Phthalimidopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19506-87-7, 21860-84-4, 29588-83-8 | |

| Record name | 1,3-Dihydro-α-methyl-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19506-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phthalimidopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019506877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phthaloyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021860844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isoindolineacetic acid, 1,3-dioxo-alpha-methyl-, delta- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029588838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC236670 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19506-87-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phthalimidopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phthalimidopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phthaloyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Phthalimidopropionic Acid from L-Alanine

This document provides an in-depth technical guide for the synthesis of 2-Phthalimidopropionic acid, also known as N-Phthaloyl-L-alanine. This compound is a critical chiral building block and a protected form of the amino acid L-alanine, widely utilized in peptide synthesis and the development of pharmaceutical agents.[1][2] The phthaloyl group serves as a robust protecting group for the primary amine of alanine, stable under a variety of reaction conditions yet removable when required, making it an invaluable tool in multi-step organic synthesis.[1]

This guide is intended for researchers, chemists, and professionals in drug development, offering a comprehensive overview of the synthesis, including mechanistic insights, detailed experimental protocols, and critical considerations for maintaining stereochemical integrity.

Core Principles: The Phthaloylation Reaction

The synthesis of N-Phthaloyl-L-alanine from L-alanine and phthalic anhydride is a classic example of a nucleophilic acyl substitution followed by a dehydration-cyclization reaction. The process is efficient and generally high-yielding.

Reaction Mechanism

The reaction proceeds in two key stages:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the L-alanine amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form a phthalamic acid intermediate (an amic acid).

-

Intramolecular Cyclization & Dehydration: The newly formed carboxylic acid and amide functionalities of the intermediate are positioned proximally. Upon heating, an intramolecular nucleophilic acyl substitution occurs where the amide nitrogen attacks the adjacent carboxylic acid group. This is followed by the elimination of a water molecule to form the stable, five-membered imide ring, yielding the final N-Phthaloyl-L-alanine product.[1]

Caption: Figure 1: Reaction Mechanism of L-Alanine Phthaloylation.

A Critical Consideration: Preservation of Chirality

The starting material, L-alanine, possesses a stereocenter. A primary concern in this synthesis is the potential for racemization (the formation of an equal mixture of L- and D-enantiomers), which can be induced by harsh conditions, particularly high temperatures (above 150°C).[3] For applications in pharmaceuticals and peptide synthesis, maintaining the enantiomeric purity of the product is paramount. The protocols outlined in this guide are designed to be performed under conditions that minimize this risk, such as using temperatures just below the boiling point of the solvent or carefully controlled thermal melts.[3]

Experimental Synthesis Protocols

Two primary methods for the synthesis of N-Phthaloyl-L-alanine are presented below. Method A utilizes a solvent at reflux, a traditional and highly reliable approach. Method B offers a solvent-free alternative, which can be considered a more environmentally friendly or "green" chemistry approach.

Method A: Thermal Condensation in Glacial Acetic Acid

This protocol is a robust and widely cited method that involves refluxing the reactants in a suitable high-boiling solvent, which also acts as a catalyst and facilitates the removal of water.[1][4][5]

Materials & Equipment:

-

L-alanine

-

Phthalic Anhydride

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator (for solvent removal)

-

Beakers, graduated cylinders, filtration apparatus

-

Ethanol (for recrystallization)

Step-by-Step Protocol:

-

Reactant Setup: In a round-bottom flask, combine equimolar amounts of L-alanine (e.g., 0.1 mol, 8.91 g) and phthalic anhydride (e.g., 0.1 mol, 14.81 g).

-

Solvent Addition: Add glacial acetic acid to the flask (e.g., 50-60 mL). The solvent should be sufficient to create a stirrable slurry.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.[1][5] Maintain a gentle reflux with continuous stirring for 2-4 hours.[5] The reaction mixture should become a clear solution as the reactants are consumed.

-

Solvent Removal: After the reflux period, allow the mixture to cool slightly. Remove the bulk of the glacial acetic acid under reduced pressure using a rotary evaporator.[1] This will typically result in a viscous, oily residue.

-

Precipitation & Isolation: Allow the residue to cool to room temperature. Pour the cooled residue into a beaker of cold water with stirring. The product, being insoluble in water, will precipitate as a white solid.

-

Purification by Recrystallization: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. Purify the solid by recrystallizing from a suitable solvent, such as an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol, and add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven to yield pure N-Phthaloyl-L-alanine.

Method B: Solvent-Free Thermal Condensation

This "neat" reaction avoids the use of organic solvents, reducing waste and simplifying the work-up procedure. The key is precise temperature control to promote the reaction while preventing degradation or racemization.[1]

Materials & Equipment:

-

L-alanine

-

Phthalic Anhydride

-

Flask or beaker suitable for heating

-

High-temperature oil bath with a temperature controller

-

Stirring mechanism (magnetic or overhead)

-

Spatula, beakers

-

Ethyl acetate or Ethanol/Water (for recrystallization)

Step-by-Step Protocol:

-

Reactant Preparation: Thoroughly grind equimolar amounts of L-alanine and phthalic anhydride together in a mortar and pestle to create a fine, homogeneous powder.

-

Thermal Melt: Transfer the powder mixture to a flask and place it in a preheated oil bath. Heat the mixture with stirring at a carefully controlled temperature of 145-150°C.[1] The mixture will melt and react. Maintain this temperature for approximately 45-60 minutes.[1]

-

Cooling and Solidification: After the reaction period, remove the flask from the oil bath and allow the molten mixture to cool to room temperature, where it will solidify.

-

Purification: The crude solid product can be purified by recrystallization. Break up the solid mass and recrystallize from a suitable solvent such as ethyl acetate or an ethanol/water mixture as described in Method A.[1]

-

Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly to obtain the final product.

Data Summary and Characterization

The successful synthesis of this compound should be validated through physical and spectroscopic characterization.

Table 1: Comparison of Synthesis Protocols

| Parameter | Method A: Acetic Acid Reflux | Method B: Solvent-Free Melt | Reference |

|---|---|---|---|

| Solvent | Glacial Acetic Acid | None | [1][5] |

| Temperature | ~118°C (Reflux) | 145-150°C | [1][3] |

| Reaction Time | 2-7 hours | 45-60 minutes | [1][5] |

| Typical Yield | >85% | Up to 91% | [1] |

| Key Advantage | Well-established, reliable | Faster, no solvent waste | [1] |

| Key Consideration | Requires solvent removal | Requires precise temp. control |[1][3] |

Product Characterization:

-

Appearance: White crystalline solid.

-

Melting Point: The expected melting point for N-Phthaloyl-L-alanine is in the range of 147-151°C.[1] A sharp melting point within this range is a strong indicator of purity.

-

Spectroscopy: Further characterization using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy can be employed to confirm the chemical structure unequivocally.

Caption: Figure 2: General Experimental Workflow for Synthesis.

Conclusion

The synthesis of N-Phthaloyl-L-alanine from L-alanine is a fundamental and highly effective method for protecting the amino group. Both the solvent-based reflux method and the solvent-free thermal melt approach provide high yields of the desired product. The choice of method may depend on available equipment, scale, and environmental considerations. For all applications where chirality is important, careful control of reaction conditions, particularly temperature, is essential to prevent racemization and ensure the production of a high-purity, enantiomerically-pure final product.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Phthalimidopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-Phthalimidopropionic acid, a molecule of interest in medicinal chemistry and organic synthesis. As a chiral N-acylated amino acid, its structural elucidation and purity assessment are critical for its application in drug development and scientific research. This document, structured with the practicing scientist in mind, delves into the principles, experimental protocols, and data interpretation for the core spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Introduction to this compound

This compound (CAS No: 21860-84-4; Molecular Formula: C₁₁H₉NO₄; Molecular Weight: 219.19 g/mol ) is a derivative of the amino acid alanine. The phthalimide group serves as a protecting group for the amine functionality, a common strategy in peptide synthesis and the development of amino acid-based therapeutics. The presence of a chiral center at the alpha-carbon of the propionic acid moiety makes the stereochemical purity of this compound a critical parameter. Spectroscopic methods are indispensable for confirming its chemical identity, structure, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of this compound.

Experimental Protocol: ¹H and ¹³C NMR

A robust NMR analysis begins with meticulous sample preparation to ensure high-quality, reproducible data.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, especially the acidic proton.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum at a frequency of 100 MHz or higher. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbonyl carbons.

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR analysis of this compound.

Interpretation of NMR Spectra

¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the phthalimide group, the methine proton at the chiral center, the methyl protons, and the carboxylic acid proton.

-

Aromatic Protons (Phthalimide): These protons typically appear as a complex multiplet in the downfield region, approximately between 7.8 and 8.0 ppm. The two pairs of chemically non-equivalent protons on the benzene ring give rise to this pattern.

-

Methine Proton (-CH): The proton at the chiral center is coupled to the adjacent methyl protons, resulting in a quartet. Its chemical shift is influenced by the neighboring carbonyl and phthalimide groups and is expected around 4.5-5.0 ppm.

-

Methyl Protons (-CH₃): These protons appear as a doublet due to coupling with the methine proton, typically in the range of 1.5-1.8 ppm.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

-

Carbonyl Carbons (C=O): The two imide carbonyl carbons of the phthalimide group and the carboxylic acid carbonyl carbon will appear at the most downfield region of the spectrum, typically between 165 and 180 ppm.[1]

-

Aromatic Carbons: The carbons of the benzene ring will resonate in the aromatic region, approximately between 120 and 140 ppm. Due to symmetry, four signals are expected for the six aromatic carbons.

-

Methine Carbon (-CH): The chiral carbon atom will have a chemical shift in the range of 45-55 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon and will appear at the most upfield region, typically around 15-20 ppm.

Summary of Expected NMR Data:

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -COOH | > 10 (broad s) | 170 - 180 |

| Phthalimide C=O | - | 165 - 175 |

| Aromatic CH | 7.8 - 8.0 (m) | 120 - 140 |

| -CH | 4.5 - 5.0 (q) | 45 - 55 |

| -CH₃ | 1.5 - 1.8 (d) | 15 - 20 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly employed.

Methodology (ATR):

-

Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Diagram of the FT-IR Experimental Workflow:

Caption: Workflow for FT-IR analysis of this compound.

Interpretation of FT-IR Spectrum

The FT-IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and phthalimide functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

-

C=O Stretches (Carbonyl): Two distinct, strong absorption bands are anticipated in the carbonyl region. The imide carbonyls of the phthalimide group typically show two bands (symmetric and asymmetric stretching) around 1775 cm⁻¹ and 1715 cm⁻¹. The carboxylic acid carbonyl stretch is expected to appear around 1700 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring of the phthalimide group.

-

C-N Stretch (Imide): A band in the 1300-1100 cm⁻¹ region can be attributed to the C-N stretching of the imide.

-

C-O Stretch (Carboxylic Acid): A medium intensity band for the C-O stretch is expected around 1300-1200 cm⁻¹.

Summary of Expected FT-IR Data:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad, strong) |

| Aromatic | C-H stretch | > 3000 (weak) |

| Aliphatic | C-H stretch | < 3000 (medium) |

| Phthalimide | C=O stretch | ~1775 and ~1715 (strong) |

| Carboxylic Acid | C=O stretch | ~1700 (strong) |

| Aromatic | C=C stretch | 1600 - 1450 (medium-weak) |

| Imide | C-N stretch | 1300 - 1100 (medium) |

| Carboxylic Acid | C-O stretch | 1300 - 1200 (medium) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Fragmentation patterns can also provide valuable structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

Experimental Protocol: ESI-MS

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be added to promote ionization.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred, which would detect the deprotonated molecule [M-H]⁻. Positive ion mode would likely show the protonated molecule [M+H]⁺.

Interpretation of Mass Spectrum

-

Molecular Ion: In negative ion mode, the base peak is expected to be the deprotonated molecule at an m/z of 218.05, corresponding to [C₁₁H₈NO₄]⁻. In positive ion mode, the protonated molecule would be observed at an m/z of 220.06, corresponding to [C₁₁H₁₀NO₄]⁺.

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments can be performed to induce fragmentation and gain further structural insights. Common fragmentation pathways for N-acylated amino acids involve cleavage of the amide bond and loss of small neutral molecules like CO₂. For this compound, fragmentation could involve the loss of the carboxyl group (45 Da) or cleavage at the phthalimide moiety. A characteristic fragment for phthalimides is often observed at m/z 147, corresponding to the phthalimide ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic phthalimide group in this compound.

Experimental Protocol: UV-Vis

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the absorption maximum.

-

Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer. Use a cuvette containing the pure solvent as a reference.

Interpretation of UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the phthalimide chromophore. Phthalimide itself exhibits strong absorption bands in the UV region. Typically, aromatic imides show strong π → π* transitions at shorter wavelengths (around 220-240 nm) and weaker n → π* transitions at longer wavelengths (around 290-320 nm). The propionic acid moiety does not have significant absorption in this range. The exact positions and intensities of the absorption maxima (λ_max) can be influenced by the solvent polarity.

Summary of Expected UV-Vis Data:

| Transition | Expected λ_max (nm) |

| π → π | ~220 - 240 |

| n → π | ~290 - 320 |

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. ¹H and ¹³C NMR spectroscopy provide the fundamental framework of the molecule, confirming the connectivity of all atoms. FT-IR spectroscopy serves as a rapid and reliable method to identify the key functional groups, namely the carboxylic acid and the phthalimide moiety. Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. Finally, UV-Vis spectroscopy characterizes the electronic properties of the aromatic system. Together, these techniques provide a self-validating system for the unambiguous identification and purity assessment of this compound, which is essential for its application in research and development.

References

A-Guide-to-the-Infrared-Spectroscopy-of-N-Phthaloyl-Protected-Amino-Acids

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the principles and applications of Infrared (IR) spectroscopy for the characterization of N-phthaloyl protected amino acids.

Introduction: The "Why" Behind the Analysis

In the realm of peptide synthesis and drug development, the reversible protection of amino acid functional groups is a cornerstone of synthetic strategy. The phthaloyl group is a common and robust protecting group for the amine functionality of amino acids. Its introduction and removal are critical steps that require rigorous verification. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the successful phthaloylation of an amino acid. This guide provides the foundational knowledge to interpret the IR spectra of these vital synthetic intermediates.

The Language of Molecules: Principles of IR Spectroscopy

IR spectroscopy measures the interaction of infrared radiation with matter.[1] Molecular bonds vibrate at specific frequencies. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands provide a unique fingerprint of the molecule's functional groups.[1]

Deciphering the Spectrum: Characteristic Vibrational Frequencies

The IR spectrum of an N-phthaloyl protected amino acid is a composite of the vibrational modes of the phthalimide group and the amino acid backbone. Understanding the characteristic absorptions of each component is key to accurate spectral interpretation.

The Phthaloyl Protecting Group: A Tale of Two Carbonyls

The most prominent features of the phthaloyl group are the two imide carbonyl (C=O) stretching vibrations. Due to their symmetric and asymmetric stretching, cyclic imides like phthalimide exhibit two distinct C=O absorption bands.[2][3]

-

Asymmetric C=O Stretch: Typically observed as a strong band in the region of 1775-1795 cm⁻¹ .[3][4]

-

Symmetric C=O Stretch: Appears as an even stronger band in the 1700-1735 cm⁻¹ range.[3][4]

The presence of this doublet is a strong indicator of the intact cyclic imide structure.[2]

Other significant vibrations of the phthaloyl group include:

-

Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: Typically found around 1380 cm⁻¹ .[3]

-

Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹ .

The Amino Acid Moiety: The Carboxylic Acid Signature

The carboxylic acid group of the amino acid also presents highly characteristic absorption bands.

-

O-H Stretch: A very broad and strong absorption band spanning from 2500-3300 cm⁻¹ .[5][6][7] This broadness is a result of hydrogen bonding between carboxylic acid dimers.[5][8] This band often overlaps with C-H stretching frequencies.[5]

-

C=O Stretch: An intense, sharp band typically found between 1690-1760 cm⁻¹ .[5][6][7] In N-phthaloyl amino acids, this band can sometimes overlap with the symmetric C=O stretch of the imide, leading to a broadened or complex absorption in that region.

-

C-O Stretch: A medium to strong band in the 1210-1320 cm⁻¹ range, coupled with O-H in-plane bending.[5][8]

The following table summarizes the key vibrational frequencies:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| Phthaloyl Group | Asymmetric C=O Stretch | 1775-1795 | Strong | Part of the characteristic imide doublet.[3][4] |

| Symmetric C=O Stretch | 1700-1735 | Very Strong | The more intense peak of the imide doublet.[3][4] | |

| C-N Stretch | ~1380 | Medium | Confirms the imide linkage.[3] | |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak | Indicates the presence of the benzene ring. | |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Very Broad | A hallmark of a hydrogen-bonded carboxylic acid.[5][6][7] |

| C=O Stretch | 1690-1760 | Strong, Sharp | May overlap with the symmetric imide C=O stretch.[5][6][7] | |

| C-O Stretch / O-H Bend | 1210-1320 | Medium-Strong | Coupled vibration.[5][8] |

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol details the steps for obtaining an IR spectrum of a solid N-phthaloyl protected amino acid using the Potassium Bromide (KBr) pellet technique, a common method for solid samples.[9][10][11]

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Hydraulic Press

-

Pellet Die

-

Agate Mortar and Pestle

-

Infrared Lamp (for drying)

-

Potassium Bromide (KBr), spectroscopy grade

-

N-phthaloyl protected amino acid sample

Step-by-Step Methodology

-

Sample Preparation:

-

Gently grind 1-2 mg of the N-phthaloyl protected amino acid sample into a fine powder using an agate mortar and pestle.[9]

-

Add approximately 100-200 mg of dry KBr powder to the mortar. KBr is used as it is transparent in the mid-IR range.

-

Thoroughly mix and grind the sample and KBR together to ensure a homogenous mixture and reduce particle size, which minimizes scattering of the IR radiation.[10]

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.[9] A clear pellet indicates a well-prepared sample.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR instrument.

-

Acquire a background spectrum of a blank KBr pellet to correct for any atmospheric or instrumental interferences.[12]

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Alternative Sampling: Attenuated Total Reflectance (ATR)

For rapid analysis without extensive sample preparation, Attenuated Total Reflectance (ATR) is an excellent alternative.[12] A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact before analysis.[9]

Visualizing the Process

The following diagram illustrates the general workflow for the characterization of N-phthaloyl protected amino acids using IR spectroscopy.

Caption: Workflow for Synthesis and IR Verification.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The expected presence of the characteristic phthalimide C=O doublet and the broad carboxylic acid O-H stretch, along with the disappearance of the free amine vibrations (typically in the 3300-3500 cm⁻¹ region), provides a multi-point verification of the successful N-phthaloyl protection.

Conclusion

Infrared spectroscopy is an indispensable tool for the routine analysis of N-phthaloyl protected amino acids. Its ability to provide rapid and definitive structural information makes it a critical component of quality control in synthetic and medicinal chemistry. By understanding the key spectral features outlined in this guide, researchers can confidently verify the integrity of their protected amino acids, ensuring the success of subsequent synthetic transformations.

References

- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. asianpubs.org [asianpubs.org]

- 4. rsc.org [rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. jascoinc.com [jascoinc.com]

Physical and chemical properties of 2-Phthalimidopropionic acid

An In-Depth Technical Guide to 2-Phthalimidopropionic Acid

Abstract: This technical guide provides a comprehensive overview of this compound (also known as N-Phthaloyl-DL-alanine), a pivotal molecule in synthetic organic chemistry and drug discovery. The document details its physical and chemical properties, provides validated protocols for its synthesis and analysis, and explores its applications as a protected amino acid building block. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this compound's behavior and utility.

Introduction and Strategic Importance

This compound is the phthaloyl-protected form of the racemic amino acid alanine. The phthalimido group serves as a robust and stable protecting group for the primary amine, a common strategy employed to prevent unwanted side reactions and control stereochemistry during complex multi-step syntheses.[1] Its primary utility lies in peptide synthesis and as a chiral synthon for the preparation of more complex bioactive molecules, including pharmaceuticals.

The core value of using the phthaloyl group resides in its ability to mask the nucleophilicity of the amine across a wide range of reaction conditions. Unlike simpler protecting groups like Boc or Cbz, the phthalimido group is exceptionally stable to acidic conditions. However, it can be cleanly removed under specific, mild conditions, most notably via hydrazinolysis, making it a strategic choice in synthetic design.[1][2] Understanding the nuanced properties of this molecule is therefore critical for its effective application in the development of novel therapeutics and complex organic scaffolds.

Molecular Structure and Identification

The structure of this compound features a central propionic acid backbone where the amine at the C2 position is incorporated into a phthalimide ring system. This creates a chiral center at the alpha-carbon.

Caption: Molecular structure of this compound.

Physical and Crystallographic Properties

This compound is a white crystalline solid at room temperature. Its physical properties are critical for handling, reaction setup, and purification. A key feature is its limited solubility in water and non-polar solvents, but appreciable solubility in polar aprotic and alcoholic solvents.

Table 1: Physical and Chemical Identifiers

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 2-(1,3-Dioxoisoindol-2-yl)propanoic acid | [3] |

| Synonyms | N-Phthaloyl-DL-alanine, PHT-DL-ALA-OH | [3][4] |

| CAS Number | 19506-87-7 | [1][3] |

| Molecular Formula | C₁₁H₉NO₄ | [1][5] |

| Molecular Weight | 219.19 g/mol | [1][5] |

| Appearance | White to off-white powder or crystal | [3] |

| Melting Point | 155-157 °C | [3] |

| Solubility | Insoluble in water; Soluble in methanol; Typically soluble in DMSO. | [1][6] |

| pKa | 3.90 ± 0.10 (Predicted) |[3] |

Crystallographic Data: Single-crystal X-ray diffraction analysis of N-Phthaloyl-DL-alanine reveals that molecules crystallize as centrosymmetric dimers. This dimerization is driven by strong intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules (O—H···O distance of 2.6005 Å). The propanoic acid group and the phthaloyl moiety adopt a staggered conformation. The crystal packing is further stabilized by van der Waals forces, with a notable absence of significant π–π stacking interactions. This structural information is invaluable for understanding its solid-state behavior and for computational modeling studies.

Chemical Properties and Reactivity Profile

The reactivity of this compound is governed by its three primary components: the carboxylic acid, the phthalimide ring, and the alpha-proton at the chiral center.

4.1. Acidity and Carboxylic Acid Reactions The carboxylic acid group imparts acidic properties to the molecule, allowing it to undergo typical reactions such as salt formation with bases, esterification with alcohols under acidic catalysis, and conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂). These transformations are fundamental for its use as a building block, for example, in coupling reactions to form amide bonds.

4.2. The Phthalimido Protecting Group The phthalimido group is the defining feature of this molecule from a synthetic utility perspective.

-

Stability: It is highly stable to strongly acidic conditions that would cleave many other common amine protecting groups (e.g., Boc). It is also robust towards many oxidizing and reducing agents.

-

Electronic and Steric Effects: The two carbonyl groups are strongly electron-withdrawing, which reduces the nucleophilicity of the nitrogen atom and increases the acidity of the N-H proton in phthalimide itself.[6] In the context of this compound, this inductive effect can influence the reactivity of nearby C-H bonds. The steric bulk of the group can also direct reactions to occur at more distant, accessible sites on a larger molecule.

4.3. Deprotection: The Ing-Manske Procedure The strategic removal of the phthaloyl group is crucial for revealing the primary amine at the desired stage of a synthesis. The most common and effective method is the Ing-Manske procedure , which utilizes hydrazine (N₂H₄) in a solvent such as ethanol.

Caption: Workflow for the Ing-Manske deprotection of this compound.

Mechanism Insight: The reaction proceeds via nucleophilic attack of hydrazine on one of the imide carbonyl carbons. This is followed by an intramolecular cyclization and rearrangement that ultimately cleaves the C-N bonds of the imide, releasing the free amine (alanine) and forming the highly stable, cyclic phthalhydrazide, which often precipitates from the reaction mixture, driving the reaction to completion.

Experimental Protocols

5.1. Protocol for Synthesis: Condensation of Alanine and Phthalic Anhydride

This protocol is a reliable method for the laboratory-scale synthesis of this compound, adapted from established literature procedures.[1] The causality behind using glacial acetic acid is that it serves as both a solvent and a catalyst, facilitating the dehydration required to form the imide ring.

Materials:

-

DL-Alanine

-

Phthalic Anhydride

-

Glacial Acetic Acid

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and DL-alanine (1.05 eq).

-

Solvent Addition: Add glacial acetic acid (approx. 3-4 mL per gram of phthalic anhydride).

-

Reflux: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. The solids should dissolve to form a clear solution. The progress can be monitored by TLC.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool slightly and remove the acetic acid under reduced pressure using a rotary evaporator. This will yield a viscous oil or solid residue.

-

Workup: To the residue, add deionized water and stir vigorously. The product may solidify. If an oil persists, it can be helpful to triturate with a small amount of a water/ether mixture.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted starting materials and residual acid.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a white crystalline solid. Dry the product in a vacuum oven. A typical yield is 85-95%.[1]

5.2. Protocol for Analytical Characterization: ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary technique for structural confirmation. The following protocol ensures reliable data acquisition. DMSO-d₆ is a preferred solvent due to the compound's good solubility and the ability to observe the acidic proton of the carboxylic acid.

Materials & Equipment:

-

This compound sample (5-10 mg)

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

-

NMR tube

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Expected Chemical Shifts (δ, ppm):

-

~13.0 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH). This peak's presence and broadness are characteristic in DMSO.

-

~7.9 ppm (m, 4H): A complex multiplet corresponding to the four aromatic protons of the phthalimido group.

-

~4.8 ppm (q, 1H): A quartet for the alpha-proton (-CH-), split by the three methyl protons.

-

~1.6 ppm (d, 3H): A doublet for the methyl protons (-CH₃), split by the single alpha-proton.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Chemical Shifts (δ, ppm):

-

~171 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

~167 ppm: Imide carbonyl carbons (-C=O).

-

~135, 131, 123 ppm: Aromatic carbons.

-

~49 ppm: Alpha-carbon (-CH-).

-

~15 ppm: Methyl carbon (-CH₃).

-

-

Applications in Drug Discovery and Development

The primary role of this compound in drug development is as a protected amino acid intermediate.

-

Peptide Synthesis: It allows for the controlled incorporation of an alanine residue into a growing peptide chain. The amino group is protected, allowing the carboxylic acid to be activated and coupled to the free amine of another amino acid. After coupling, the phthaloyl group can be removed to expose the new N-terminus for the next coupling step.

-

Synthesis of Chiral Molecules: As a racemic mixture, it can be used as a precursor in syntheses where the chirality is introduced later or resolved. The pure enantiomers (N-Phthaloyl-L-alanine and N-Phthaloyl-D-alanine) are invaluable for asymmetric synthesis, providing access to chiral amines and other stereochemically defined drug candidates.

-

Precursor to Bioactive Compounds: The core structure is related to classes of drugs with significant therapeutic value. For example, derivatives of 2-aryl propionic acids are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, analogues such as 2-phthalimidino-glutaric acid have been investigated as potent inhibitors of tumor metastasis, highlighting the relevance of the phthalimido-scaffold in medicinal chemistry.

Safety and Handling

This compound requires careful handling in a laboratory setting due to its hazard profile.

-

Hazard Classification: It is classified as acutely toxic if swallowed (Oral, Category 3), a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).

-

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Avoid contact with skin, eyes, and clothing.

-

-

In Case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash off immediately with plenty of soap and water.

-

Ingestion: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. mdpi.com [mdpi.com]

- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. strandedtattoo.info [strandedtattoo.info]

Navigating the Solubility Landscape of 2-Phthalimidopropionic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility of 2-phthalimidopropionic acid in organic solvents, a critical parameter for its application in pharmaceutical development and chemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document navigates the theoretical principles governing its solubility, outlines robust experimental methodologies for its determination, and discusses the current landscape of available data. Recognizing the limited publicly available quantitative solubility data for this specific compound, this guide emphasizes predictive approaches based on its molecular structure and offers data on structurally analogous compounds to inform solvent selection and process development.

Introduction: The Significance of Solubility in the Application of this compound

This compound, a derivative of alanine, is a key building block in the synthesis of various organic molecules, including peptidomimetics and chiral ligands. Its utility in these applications is fundamentally linked to its solubility in various reaction and purification media. A thorough understanding of its solubility profile is paramount for:

-

Reaction Optimization: Ensuring that reactants are in the same phase for efficient and complete conversion.

-

Crystallization and Purification: Selecting appropriate solvent systems for effective purification and isolation of the final product with high purity.[1]

-

Formulation Development: In pharmaceutical contexts, solubility directly impacts bioavailability and the choice of delivery vehicle.

This guide aims to provide a comprehensive resource for researchers working with this compound, enabling informed decisions regarding solvent selection and experimental design.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules. The overall Gibbs free energy of dissolution must be negative for solubility to occur, balancing the enthalpy and entropy of the process.

Molecular Structure and Physicochemical Properties

This compound (Molecular Formula: C₁₁H₉NO₄, Molecular Weight: 219.19 g/mol ) possesses a unique combination of functional groups that dictate its solubility behavior:

-

Phthalimide Group: A bulky, relatively non-polar, and aromatic moiety. This group contributes to van der Waals interactions and potential π-π stacking.

-

Propionic Acid Group: A polar carboxylic acid functional group capable of acting as both a hydrogen bond donor and acceptor. This group is also ionizable, with its state of protonation being pH-dependent.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₄ | --INVALID-LINK--[2] |

| Molecular Weight | 219.19 g/mol | --INVALID-LINK--[2] |

| Melting Point | Not explicitly found for this compound. Phthalic acid decomposes at ~210°C. | --INVALID-LINK--[3] |

| pKa | Not explicitly found. The pKa of propionic acid is ~4.87. The electron-withdrawing nature of the phthalimide group may slightly lower this value. | --INVALID-LINK--[4] |

| logP (predicted) | Not explicitly found. For the similar 3-Phthalimidopropionic acid, a predicted XLogP3 is available. | --INVALID-LINK--[5] |

The Interplay of Intermolecular Forces

The dissolution of this compound in an organic solvent involves the disruption of the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, followed by the formation of new solute-solvent interactions.

Caption: Thermodynamic cycle of dissolution.

The key interactions to consider are:

-

Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).

-

Dipole-Dipole Interactions: The polar carbonyl groups of the phthalimide and carboxylic acid moieties can interact with polar solvent molecules.

-

Van der Waals Forces: The non-polar benzene ring of the phthalimide group and the alkyl chain of the propionic acid will interact via dispersion forces with non-polar and polar aprotic solvents.

Expected Solubility Profile in Common Organic Solvents

In the absence of direct experimental data, a qualitative prediction of solubility can be made based on the principles of intermolecular forces.

-

Protic Polar Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the strong hydrogen bonding interactions between the carboxylic acid group of the solute and the hydroxyl group of the solvent. A study on N-phthaloyl-dl-alanine, a closely related compound, indicated that it could be crystallized from a 70% ethanol-water mixture, suggesting good solubility in aqueous ethanol.[4] Generally, the solubility of amino acids in alcohol-water mixtures is a complex function of the composition.[6][7][8]

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): Moderate to good solubility is anticipated. These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and engage in dipole-dipole interactions.

-

Aprotic Non-Polar Solvents (e.g., Toluene, Hexane): Low solubility is expected. The energy required to break the strong solute-solute interactions (hydrogen bonding in the crystal lattice) is unlikely to be compensated by the weak van der Waals forces formed with non-polar solvents.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial for obtaining reliable solubility values. The following section provides a standardized protocol for this purpose.

The Isothermal Shake-Flask Method

This is a widely accepted and robust method for determining the equilibrium solubility of a solid in a solvent.

Caption: Workflow for the isothermal shake-flask method.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a kinetic study to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

-

Analysis: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

Data on Structurally Similar Compounds

While specific data for this compound is scarce, examining the solubility of related compounds can provide valuable insights.

N-Phthaloyl-DL-alanine

This compound is the most direct structural analog. A publication on its crystal structure mentions its preparation by reaction of phthalic anhydride with dl-alanine and subsequent crystallization from a 70% ethanol-water solution.[4] This indicates appreciable solubility in this solvent mixture, suggesting that ethanol-based systems are a good starting point for solubilizing this compound.

Phthalic Acid

Phthalic acid, the parent dicarboxylic acid, is sparingly soluble in water but shows increased solubility in alcohols. Its experimental logP is 0.73, indicating a relatively hydrophilic character compared to many organic molecules.[3]

Propionic Acid

Propionic acid is miscible with water and soluble in alcohol, ether, and chloroform.[4] Its experimental logP is 0.33.[4] The presence of the propionic acid moiety in this compound is expected to enhance its solubility in polar solvents.

Conclusion and Future Outlook

The solubility of this compound in organic solvents is a critical yet under-documented parameter. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure, highlighting the dual nature of the polar carboxylic acid group and the non-polar phthalimide moiety. While quantitative data remains elusive in the public domain, the provided experimental protocol for the isothermal shake-flask method offers a reliable means for researchers to determine this crucial property. The qualitative information and data on structurally similar compounds suggest that polar protic solvents, such as lower-chain alcohols, are likely to be effective solubilizing agents.

It is recommended that researchers undertaking work with this compound perform preliminary solubility screenings across a range of solvents to identify suitable systems for their specific application. The publication of such experimentally determined solubility data would be a valuable contribution to the chemical and pharmaceutical research communities.

References

- 1. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 21860-84-4 [m.chemicalbook.com]

- 3. 21860-84-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Phthalimidopropionic acid | C11H9NO4 | CID 76859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. iupac.org [iupac.org]

- 7. N-(N,N-phthaloyl-glycyl)-L-alanine | CAS#:5652-29-9 | Chemsrc [chemsrc.com]

- 8. Pht-Ala-OH | C11H9NO4 | CID 720644 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 2-Phthalimidopropionic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and crystal structure of 2-Phthalimidopropionic acid, a molecule of significant interest in synthetic and medicinal chemistry. We delve into the precise three-dimensional arrangement of atoms in the crystalline state, elucidated by single-crystal X-ray diffraction. This guide offers researchers, scientists, and drug development professionals a detailed protocol for the preparation of high-quality single crystals and a thorough analysis of the resultant crystallographic data. The molecular geometry, intermolecular interactions, and packing motifs are discussed in detail, providing foundational knowledge for the rational design of novel therapeutics and advanced materials.

Introduction

This compound, systematically known as 2-(1,3-dioxoisoindolin-2-yl)propanoic acid and often referred to as N-phthaloyl-dl-alanine, is a derivative of the amino acid alanine. The phthalimide group serves as a robust protecting group for the primary amine of alanine, a common strategy in peptide synthesis and the preparation of chiral building blocks. The structural rigidity of the phthalimide moiety and the chirality of the propionic acid fragment impart distinct stereochemical properties to the molecule, influencing its biological activity and solid-state behavior.

Understanding the crystal structure of this compound is paramount for several reasons. In drug development, the solid-state structure dictates crucial physicochemical properties such as solubility, dissolution rate, and stability, all of which are critical for bioavailability and formulation. For materials scientists, the predictable packing and hydrogen bonding motifs of such molecules offer a blueprint for the design of novel crystalline materials with tailored properties. This guide provides an in-depth exploration of the synthesis, crystallization, and detailed structural analysis of racemic this compound.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the condensation of racemic alanine with phthalic anhydride. This section outlines a reliable and efficient method for its preparation and subsequent characterization to confirm its identity and purity prior to crystallographic studies.

Synthesis Protocol: Thermal Condensation

This protocol is adapted from established literature procedures and offers a straightforward route to the desired product.[1]

Materials:

-

DL-Alanine

-

Phthalic Anhydride

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

-

Deionized Water

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.48 g, 10 mmol) and DL-alanine (0.89 g, 10 mmol).

-

Add 20 mL of glacial acetic acid to the flask.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reactants will dissolve to form a clear solution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acetic acid under reduced pressure using a rotary evaporator to yield a solid residue.

-

The crude product is then purified by recrystallization.

Spectroscopic Characterization

Prior to crystallization, the synthesized this compound should be characterized to confirm its molecular structure and purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The broad O-H stretch of the carboxylic acid is expected in the range of 2500-3300 cm⁻¹. The carbonyl (C=O) stretching vibrations of the phthalimide group typically appear as two distinct bands, an asymmetric stretch around 1770 cm⁻¹ and a symmetric stretch near 1700 cm⁻¹. The C=O stretch of the carboxylic acid is expected around 1710 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phthalimide group (typically in the 7.8-8.0 ppm region), the methine proton of the propionic acid moiety (a quartet), and the methyl protons (a doublet). The acidic proton of the carboxylic acid may appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the phthalimide and carboxylic acid groups (in the 165-180 ppm range), the aromatic carbons, and the aliphatic carbons of the propionic acid backbone.

Crystallization and X-ray Diffraction

The acquisition of high-quality single crystals is the most critical step for a successful crystal structure determination. This section details the protocol for the crystallization of this compound and the subsequent data collection using single-crystal X-ray diffraction.

Recrystallization for Single Crystal Growth

Slow evaporation of a saturated solution is an effective method for growing single crystals of this compound suitable for X-ray diffraction analysis.[2]

Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot 70:30 ethanol-water mixture.

-

Gravity filter the hot solution to remove any insoluble impurities.

-

Cover the vessel containing the filtrate with a watch glass or perforated parafilm to allow for slow evaporation of the solvent.

-

Leave the solution undisturbed at room temperature.

-

Colorless, block-like crystals should form over a period of several days.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray diffractometer.

Experimental Workflow:

Caption: Experimental workflow from synthesis to structure refinement.

Instrumentation: Data is typically collected on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD area detector.

Data Collection Parameters: The crystal is maintained at a constant temperature (e.g., 296 K) during data collection. A series of diffraction images are collected over a range of crystal orientations.

Crystal Structure Analysis

The crystal structure of racemic this compound has been determined and the key findings are presented in this section.[2][3]

Crystallographic Data

The fundamental crystallographic parameters for this compound are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₁H₉NO₄ |

| Formula Weight | 219.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3056 (8) |

| b (Å) | 5.9768 (4) |

| c (Å) | 9.7583 (8) |

| β (°) | 110.988 (3) |

| Volume (ų) | 506.73 (7) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.436 |

| Temperature (K) | 296 |

Molecular Structure and Conformation

The molecular structure of this compound reveals a planar phthalimide ring system. The propanoic acid moiety adopts a staggered conformation relative to the phthalimide group. The dihedral angle between the mean plane of the phthalimide ring and the carboxyl group is approximately 66.41°.[3]

Caption: Conformational relationship in this compound.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is dominated by strong intermolecular hydrogen bonds. The molecules form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules.[2] These dimers are then arranged into infinite one-dimensional polymeric chains.[3] The crystal structure is further stabilized by C=O···π interactions and weak C-H···O hydrogen bonds.[3]

Caption: Hierarchy of intermolecular interactions in the crystal lattice.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of this compound, from its synthesis and characterization to the intricate details of its solid-state architecture. The formation of robust hydrogen-bonded dimers is a key feature of its crystal packing, a motif common in carboxylic acids. The insights presented herein are valuable for researchers in drug development, enabling a deeper understanding of the solid-state properties that influence the performance of active pharmaceutical ingredients. Furthermore, the predictable self-assembly of this molecule through a hierarchy of intermolecular interactions provides a solid foundation for the design of new crystalline materials. The protocols and data presented in this guide serve as a comprehensive resource for the scientific community, fostering further research and innovation in the fields of medicinal and materials chemistry.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Phthalimidopropionic Acid (Phth-Ala-OH) in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of peptide synthesis, achieving chemical selectivity is paramount for constructing complex molecular architectures. 2-Phthalimidopropionic acid, commonly known as N-Phthaloyl-DL-alanine (Phth-Ala-OH), serves as a valuable Nα-protected amino acid building block.[1][2][3] Its primary advantage lies in the stability of the phthaloyl (Phth) protecting group against both the acidic and basic conditions typically used in standard Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies, respectively.[4] This unique stability establishes the Phth group as a truly orthogonal protecting group, enabling selective deprotection under specific nucleophilic conditions.[4][5] This document provides an in-depth guide to the chemical principles, strategic applications, and detailed experimental protocols for leveraging Phth-Ala-OH in advanced peptide synthesis workflows.

The Chemical Rationale: Phthaloyl as an Orthogonal Nα-Protecting Group

The strategic foundation of modern peptide synthesis is the concept of orthogonal protection, which allows for the selective removal of one class of protecting groups without affecting others.[5][6][7] The Phthaloyl (Phth) group exemplifies this principle.

-

Chemical Stability: The Phth group is an imide derivative formed by the condensation of an amine with phthalic anhydride.[1] It is exceptionally stable towards:

-

Strong Acids: It remains intact during treatment with trifluoroacetic acid (TFA), which is used for the cleavage of Boc groups and many acid-labile side-chain protecting groups (e.g., tBu, Trt).[4]

-

Mild Bases: It is resistant to piperidine, the standard reagent for removing the Fmoc group in each cycle of peptide elongation.[4]

-

-

Deprotection Mechanism: The removal of the Phth group is achieved through hydrazinolysis, typically using hydrazine hydrate (N₂H₄·H₂O).[4][8] Hydrazine acts as a potent nucleophile, attacking the carbonyl centers of the imide. This leads to the irreversible formation of a stable, cyclic phthalhydrazide byproduct, liberating the primary amine of the amino acid.[4]

-

Orthogonality: This specific cleavage condition—hydrazinolysis—is what makes the Phth group orthogonal to the two most common SPPS chemistries.[4] This allows for a third dimension of chemical control, enabling complex modifications that are challenging with a two-tiered (Nα- and side-chain) protection scheme alone.

Strategic Applications in Solid-Phase Peptide Synthesis

The orthogonality of the Phth group opens avenues for sophisticated peptide design and modification.

N-Terminal Modification and Conjugation

A primary application is the selective deprotection of the N-terminus for post-synthesis modification on the solid support. A researcher can synthesize a full-length peptide using standard Fmoc/tBu chemistry and incorporate Phth-Ala-OH as the final N-terminal residue. After chain assembly is complete, the Phth group can be selectively removed with hydrazine while all acid-labile side-chain protecting groups remain attached. The newly liberated N-terminal amine is then available for specific conjugation reactions, such as:

-

Attachment of reporter molecules (fluorophores, biotin).

-

Pegylation to improve pharmacokinetic properties.

-

Linkage to carrier proteins or other biomolecules.

Synthesis of Head-to-Tail Cyclic Peptides

Peptide cyclization is a critical strategy for imposing conformational constraints, which can enhance biological activity and stability.[9][10] The Phth group is a valuable tool for solution-phase, head-to-tail cyclization.

Workflow for Head-to-Tail Cyclization:

-

Linear Peptide Synthesis: The linear peptide is assembled on a hyper-acid-labile resin (e.g., 2-chlorotrityl chloride resin) using Fmoc/tBu chemistry, with Phth-Ala-OH at the N-terminus.

-

Protected Peptide Cleavage: The fully protected peptide is cleaved from the resin under very mild acidic conditions that leave all side-chain protecting groups and the N-terminal Phth group intact.

-

Selective N-Terminal Deprotection: The Phth group is removed in solution using hydrazine. This yields a linear peptide with a free N-terminal amine and a free C-terminal carboxylic acid, while the side chains remain protected.

-

Macrolactamization (Cyclization): The peptide is subjected to high-dilution conditions with a suitable coupling agent to facilitate intramolecular amide bond formation between the N- and C-termini.

-

Final Deprotection: All remaining side-chain protecting groups are removed with a strong acid cocktail (e.g., TFA) to yield the final cyclic peptide.

Experimental Protocols

Safety Note: Hydrazine is highly toxic and corrosive. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 3.1: Coupling of Phth-Ala-OH in Fmoc-SPPS

This protocol assumes a standard manual synthesis on a 0.1 mmol scale.

-

Resin Preparation: Start with 0.1 mmol of Fmoc-deprotected peptide-resin in a reaction vessel. Wash the resin thoroughly with N,N-dimethylformamide (DMF) (3 x 10 mL).

-

Activation Solution: In a separate vial, dissolve Phth-Ala-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 5 mL of DMF.

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation solution and vortex for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring: Perform a Kaiser test on a few resin beads to confirm the absence of free primary amines, indicating reaction completion.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL).

Protocol 3.2: Selective On-Resin Deprotection of the Phthaloyl Group

-

Resin Preparation: Start with the Phth-protected peptide-resin. Swell the resin in DMF for 30 minutes.

-

Deprotection Solution: Prepare a solution of 2-5% (v/v) hydrazine hydrate in DMF. For a 0.1 mmol scale synthesis, 10 mL is sufficient.

-

Deprotection Reaction: Add the hydrazine solution to the resin and agitate at room temperature.

-

Monitoring: The reaction time can vary from 1 to 3 hours.[4] Monitor the reaction by taking a small aliquot of resin, cleaving the peptide, and analyzing via LC-MS to check for the disappearance of the starting material.

-

Reaction Quench & Washing: After completion, drain the hydrazine solution. It is critical to wash the resin exhaustively to remove all traces of hydrazine, which can interfere with subsequent reactions.[8]

-

Wash with DMF (5 x 10 mL).

-

Wash with DCM (5 x 10 mL).

-

Wash again with DMF (3 x 10 mL).

-

-

Confirmation: A positive Kaiser test will confirm the presence of the newly liberated N-terminal primary amine. The peptide-resin is now ready for N-terminal modification.

Data Summary & Expected Outcomes

The following table summarizes key quantitative parameters associated with the use of Phth-Ala-OH in SPPS.

| Parameter | Typical Value / Observation | Notes |

| Coupling Efficiency | >99% | Monitor with Kaiser Test. Double coupling may be required for difficult sequences. |

| Phth Deprotection Time | 1–3 hours | Sequence dependent. Monitor by LC-MS analysis of a small cleavage.[4] |

| Deprotection Reagent | 2-5% Hydrazine Hydrate in DMF | Higher concentrations or prolonged times can risk side reactions.[8] |

| Key Byproduct | Phthalhydrazide | Must be thoroughly washed from the resin. |

| Expected Purity | >90% (Crude) | Dependent on sequence and purification. |

| Orthogonality Check | No loss of Fmoc or tBu groups | Confirmed by LC-MS analysis. |

Workflow Visualization

The following diagram illustrates the orthogonal strategy for selective N-terminal modification using a Phthaloyl group in the context of Fmoc-SPPS.

Caption: Orthogonal workflow for N-terminal modification using Phth-protection.

Troubleshooting & Expert Insights

-

Incomplete Phth Deprotection: If LC-MS shows remaining starting material, extend the hydrazine treatment time by 1-hour increments. Avoid significantly increasing hydrazine concentration, as this elevates the risk of side reactions.

-